2-Furyl(4-methylphenyl)methanone

Vue d'ensemble

Description

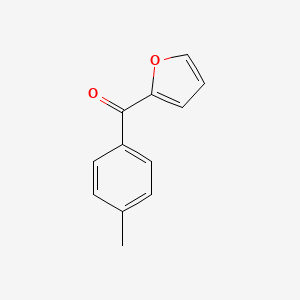

2-Furyl(4-methylphenyl)methanone, also known by its CAS number 13365-62-3, is an organic compound with the molecular formula C12H10O2. This compound features a furan ring attached to a benzene ring with a methyl group at the para position and a methanone group linking the two aromatic systems. It is a solid at room temperature and is used in various chemical applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Furyl(4-methylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses 2-furylmethanone and 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same Friedel-Crafts acylation reaction, with careful control of reaction conditions to ensure high yield and purity. The reaction mixture is typically quenched with water, and the product is purified by recrystallization or distillation .

Analyse Des Réactions Chimiques

Functionalization via Hydrazinolysis and Cyclization

The ketone group in 2-furyl(4-methylphenyl)methanone participates in hydrazinolysis-cyclization reactions:

- Hydrazine Attack : Reaction with hydrazine hydrate forms pyridazine intermediates, followed by cyclization to yield tetraazafluoranthen-3-ones. For instance, hydrazide intermediates (e.g., 8 ) form within 1 hour, followed by cyclization to 4 (Scheme 3 in ).

- Wolff–Kishner-like Reduction : Under basic conditions, the ketone group is reduced to a methylene group, forming secondary alcohols or alkanes .

Acid-Catalyzed Rearrangements

Strong acids (e.g., BF₃·Et₂O, Amberlyst 15) drive rearrangements:

- Tris(2-furyl)methane Formation : this compound reacts with ethylene glycol under acidic conditions to form tris(2-furyl)methanes. For example, Amberlyst 15 (50 mol%) yields tris(5-methyl-2-furyl)methane (9b ) as the major product .

- Catalyst-Dependent Selectivity : Weakly acidic KU-2 resin favors dioxolane formation, while strong acids (HClO₄) favor tris(2-furyl)methanes (Table 2) .

Table 2: Catalyst Influence on Product Distribution

Intermolecular Interactions and Crystallography

X-ray studies reveal intramolecular C–H⋯O hydrogen bonds stabilizing the planar structure. For example, a nitro-substituted analog shows bifurcated hydrogen bonds forming R₁²(7) motifs, linking molecules into infinite chains .

Oxidation and Stability

Applications De Recherche Scientifique

Medicinal Chemistry

Antioxidant and Anti-inflammatory Properties

Research has indicated that derivatives of 2-furyl(4-methylphenyl)methanone exhibit antioxidant and anti-inflammatory activities. These properties make them potential candidates for developing therapeutic agents against oxidative stress-related diseases. For instance, studies on related compounds have shown inhibition of enzymes like tyrosinase, which is involved in melanin biosynthesis, suggesting potential use in skin-related therapies .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes, including monoamine oxidase and tyrosinase. Such inhibition can be beneficial in treating conditions like depression and hyperpigmentation disorders. The design and synthesis of derivatives based on this compound have led to the discovery of potent inhibitors with low micromolar concentrations necessary for efficacy .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to construct complex molecular architectures. For example, it can participate in cross-coupling reactions or serve as an intermediate in the synthesis of other biologically active compounds .

Synthesis of Novel Derivatives

The compound has been utilized in synthesizing novel derivatives that possess enhanced biological activities. Research has focused on modifying its structure to improve potency and selectivity against target enzymes, demonstrating its utility as a scaffold for drug development .

Materials Science

Photochemical Applications

Due to its unique electronic properties, this compound is explored in photochemical applications. Its ability to absorb UV light makes it suitable for use in photostabilizers and UV filters in polymers and coatings .

Polymer Chemistry

The compound can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties. Research indicates that incorporating such furan derivatives into polymers can improve their resistance to environmental degradation .

Case Study 1: Inhibition of Tyrosinase

A study published on the inhibitory effects of various arylmethanone derivatives highlighted that modifications to the this compound structure resulted in significant increases in tyrosinase inhibition activity. Compounds with electron-donating groups showed enhanced potency, indicating structure-activity relationships that can guide future drug design efforts .

Case Study 2: Synthesis of New Antioxidants

Research focusing on synthesizing new antioxidants derived from this compound demonstrated how structural variations could lead to compounds with superior antioxidant properties compared to existing standards. These findings have implications for developing nutraceuticals aimed at combating oxidative stress .

Mécanisme D'action

The mechanism of action of 2-Furyl(4-methylphenyl)methanone involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of new bonds. In biological systems, it may interact with enzymes or receptors, leading to its observed biological activities. The exact molecular pathways and targets are still under investigation .

Comparaison Avec Des Composés Similaires

2-Furyl(4-chlorophenyl)methanone: Similar structure but with a chlorine atom instead of a methyl group.

2-Furyl(4-nitrophenyl)methanone: Contains a nitro group on the benzene ring.

2-Furyl(4-methoxyphenyl)methanone: Features a methoxy group on the benzene ring.

Uniqueness: 2-Furyl(4-methylphenyl)methanone is unique due to its specific substitution pattern, which influences its reactivity and properties. The presence of the methyl group enhances its electron-donating ability, making it more reactive in electrophilic aromatic substitution reactions compared to its analogs with electron-withdrawing groups .

Activité Biologique

Overview

2-Furyl(4-methylphenyl)methanone, with the CAS number 13365-62-3, is an organic compound characterized by a furan ring connected to a para-substituted methylphenyl group. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

- Molecular Formula : C12H10O2

- Molecular Weight : 198.21 g/mol

- Structure : The compound features a furan ring and a methanone group, which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. It interacts with various molecular targets, potentially influencing enzyme activity and cellular signaling pathways. Specific mechanisms include:

- Electrophilic Attack : The compound can undergo electrophilic aromatic substitution, which may modify target proteins or nucleic acids.

- Enzyme Interaction : It may inhibit or activate enzymes by binding to their active sites, affecting metabolic pathways .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. For instance:

- In Vitro Studies : It has been tested against various bacterial strains, showing effective inhibition of growth. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, demonstrating its potential as a therapeutic agent .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects:

- Cell Culture Studies : Inflammatory markers such as TNF-alpha and IL-6 were reduced upon treatment with this compound in human cell lines, suggesting its potential utility in managing inflammatory diseases .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Furyl(4-chlorophenyl)methanone | Chlorine substituent | Moderate antimicrobial activity |

| 2-Furyl(4-nitrophenyl)methanone | Nitro substituent | High cytotoxicity in cancer cells |

| 2-Furyl(4-methoxyphenyl)methanone | Methoxy substituent | Enhanced anti-inflammatory effects |

The presence of different substituents significantly alters the biological activity of these compounds, highlighting the importance of structural modifications in drug design.

Case Studies

Several studies have documented the biological effects of this compound:

- Anticancer Activity : A study reported that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, including MDA-MB-435 (melanoma) and K-562 (leukemia). The growth inhibition percentages varied significantly depending on the structural modifications made to the base compound .

- Anti-inflammatory Effects : In a controlled experiment, treatment with this compound resulted in decreased levels of inflammatory cytokines in human macrophage cell lines, indicating its potential role as an anti-inflammatory agent.

Propriétés

IUPAC Name |

furan-2-yl-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-9-4-6-10(7-5-9)12(13)11-3-2-8-14-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZNSSWUBXNIPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50546943 | |

| Record name | (Furan-2-yl)(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13365-62-3 | |

| Record name | (Furan-2-yl)(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.